3-Bromo-N,N,N-trimethylpropan-1-aminium bromide

Description

Historical context and development

The chemical compound this compound was first documented and created on August 8, 2005, marking its official entry into chemical databases and research literature. The compound underwent its most recent modification on May 18, 2025, reflecting ongoing research interest and potential structural refinements or applications development. This relatively recent discovery places the compound within the modern era of quaternary ammonium chemistry, where researchers have increasingly focused on developing specialized ionic compounds for advanced technological applications.

The development of this compound occurred within the broader historical context of quaternary ammonium research, which has its roots in the early 20th century. Quaternary ammonium compounds have been prepared through the alkylation of tertiary amines, with industrial production methods typically involving the hydrogenation of fatty nitriles to generate primary or secondary amines, which are subsequently treated with alkylating agents. The specific synthesis route for this compound follows established quaternization protocols, representing an evolution in the precision and specificity of quaternary ammonium compound design.

The compound's emergence in 2005 coincided with significant advances in materials science research, particularly in areas requiring specialized ionic compounds with defined structural properties. The development timeline suggests that this compound was designed to meet specific research needs in emerging technologies, as evidenced by its subsequent applications in cutting-edge fields such as perovskite solar cells and advanced membrane technologies. The continuous updates to its chemical database entries indicate sustained research interest and potential discoveries of new applications or improved synthesis methods.

Nomenclature and structural identification

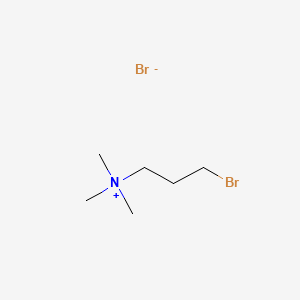

This compound exhibits a complex nomenclature system reflecting its multifunctional structure and chemical characteristics. The compound is officially recognized by multiple naming conventions, with the International Union of Pure and Applied Chemistry systematic name being 3-bromopropyl(trimethyl)azanium;bromide. This nomenclature clearly delineates the structural components: a propyl chain bearing a bromine substituent at the third position, connected to a trimethylammonium cation, with an additional bromide anion serving as the counterion.

The compound maintains several synonymous designations across chemical literature and databases. These include (3-Bromopropyl)trimethylammonium bromide, 3-Bromopropyltrimethylammonium bromide, and the registry designation this compound. The multiplicity of naming conventions reflects the compound's presence across diverse research fields and commercial applications, each potentially favoring specific nomenclature traditions.

Table 1: Structural and Physical Properties of this compound

The structural identification encompasses both two-dimensional and three-dimensional conformational aspects. The compound contains 15 hydrogen atoms, 6 carbon atoms, 2 bromine atoms, and 1 nitrogen atom arranged in a quaternary ammonium configuration. The structural complexity includes 3 rotatable bonds, contributing to conformational flexibility that may influence its chemical reactivity and binding properties in various applications. The exact mass has been calculated as 260.95508 grams per mole, providing precise molecular weight information for analytical and synthetic applications.

Chemical significance and classification

This compound belongs to the quaternary ammonium compound class, representing a permanently charged cationic species independent of solution pH conditions. This classification positions the compound within a chemically significant group known for diverse applications ranging from antimicrobial agents to catalytic systems. The permanent positive charge characteristics distinguish quaternary ammonium compounds from primary, secondary, or tertiary ammonium cations, providing unique chemical properties and reactivity patterns.

The compound's chemical significance extends to its role as a phase transfer catalyst, facilitating ion transfer across organic and aqueous phases. This catalytic function stems from the quaternary ammonium structure's ability to solubilize ionic species in organic solvents while maintaining ionic conductivity. The dual halogen functionality, featuring both covalently bound bromine and ionic bromide, provides multiple reactive sites for chemical transformations and synthetic applications.

Within the broader classification system, this compound serves as both a synthetic intermediate and a functional chemical entity. Its utility in organic synthesis processes includes applications in carbon-carbon bond formation, nucleophilic substitution reactions, and complex molecule construction. The bromine substituent provides a reactive leaving group for substitution reactions, while the quaternary ammonium functionality offers solubility modification and phase transfer capabilities. This dual functionality makes the compound particularly valuable for synthetic chemists working on complex molecular architectures.

The compound's classification also encompasses its role in materials science applications, particularly in developing ion-conducting membranes and energy storage systems. The quaternary ammonium structure provides ionic conductivity while the halogenated side chain offers additional reactivity for polymer crosslinking or surface modification reactions. This versatility has led to its incorporation in advanced materials research, particularly in applications requiring controlled ionic transport properties.

Current research landscape

Contemporary research involving this compound spans multiple scientific disciplines, with particularly intensive investigation in energy applications and materials science. Recent studies have demonstrated the compound's significant potential in perovskite solar cell optimization, where it functions as an interface regulator to improve device performance and stability. Research conducted in 2023 and 2024 has shown that incorporating this compound into cesium lead iodide bromide perovskite solar cells can achieve champion efficiencies of 11.26% with exceptional open circuit voltages reaching 1.31 volts.

The compound's application in solar cell technology involves its use as an interface modifier between perovskite layers and carbon electrodes. Research findings indicate that optimal concentrations around 1 millimolar can effectively reduce energy offset, increase built-in potential, improve photosensitive layer quality, and suppress carrier recombination. These improvements translate to enhanced device stability, with unencapsulated devices maintaining 90% of their original efficiency after 900 hours of aging tests. The hydrophobic quaternary ammonium group contributes significantly to this stability enhancement by providing moisture resistance.

Advanced membrane technology represents another major research frontier for this compound. Investigations into anion exchange membranes have revealed its utility in developing hydroxide-conducting materials for alkaline water electrolyzers and fuel cells. Research published in high-impact journals demonstrates that quaternary ammonium-functionalized poly(arylene alkylene) materials incorporating this compound can achieve hydroxide conductivities up to 175 milliSiemens per centimeter at 80°C. These conductivity values represent significant advances in anion exchange membrane performance, potentially enabling more efficient electrochemical energy conversion systems.

Table 2: Recent Research Applications and Performance Metrics

Synthetic methodology research continues to refine preparation techniques for this compound, with studies documenting efficient synthesis routes achieving yields up to 99% under optimized conditions. The synthesis typically involves reaction of 1,3-dibromopropane with trimethylamine in tetrahydrofuran at room temperature, precipitating the desired quaternary ammonium salt while avoiding bis-quaternary salt formation. Recent synthetic developments have focused on improving reaction selectivity and reducing side product formation, contributing to more sustainable and economically viable production methods.

Current research trends also encompass the compound's utility in developing novel polymer materials with enhanced ionic properties. Studies have shown its effectiveness in preparing hydrophilic-hydrophobic block copolymers based on cardo poly(arylene ether sulfone) structures with bis-quaternary ammonium moieties. These materials demonstrate promising properties for next-generation ion exchange applications, potentially revolutionizing water treatment and electrochemical energy storage technologies.

Propriétés

IUPAC Name |

3-bromopropyl(trimethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZGNZHUGJAKKT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCBr.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20958832 | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3779-42-8 | |

| Record name | 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3779-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropyltrimethylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3779-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N,N,N-trimethylpropan-1-aminium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt. It is primarily used in organic chemistry for the synthesis of hydrophilic-hydrophobic block copolymers. The primary targets of this compound are the reactants involved in the synthesis of these copolymers.

Mode of Action

The compound acts as a surfactant and a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between immiscible phases, thereby promoting the reaction. Additionally, it can interact with its targets to form hydrophilic-hydrophobic block copolymers.

Biochemical Pathways

The compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers. These copolymers have various applications, including the creation of anion exchange membranes. The compound’s action affects the pathways involved in the synthesis of these copolymers.

Pharmacokinetics

Like other quaternary ammonium compounds, it is likely to have low bioavailability due to its charged nature.

Result of Action

The compound’s action results in the synthesis of hydrophilic-hydrophobic block copolymers. These copolymers can be used to create anion exchange membranes. Additionally, the compound can be used as a surfactant in the synthesis of ultrathin nano scrolls.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its action as a phase transfer catalyst can be affected by the polarity of the solvent. Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH.

Analyse Biochimique

Biochemical Properties

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide plays a significant role in biochemical reactions, particularly in the synthesis of various compounds. It interacts with enzymes and proteins, facilitating the formation of hydrophilic-hydrophobic block copolymers. The compound’s quaternary ammonium structure allows it to act as a surfactant, which can influence the behavior of biomolecules in solution. Additionally, it can be used as a reagent in the synthesis of octa-cationic imidazolyl Al (III) phthalocyanine bifunctional catalysts.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s surfactant properties enable it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can affect various cellular functions, including nutrient uptake and waste removal.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but its stability can be influenced by factors such as temperature and pH. Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may be observed at high doses, including potential damage to cell membranes and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s quaternary ammonium structure allows it to participate in reactions that modify the chemical environment within cells, potentially affecting overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. The compound’s surfactant properties also play a role in its distribution, as it can associate with cell membranes and other lipid structures.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can affect its activity and function, potentially leading to changes in cellular behavior.

Activité Biologique

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, a quaternary ammonium compound, has garnered attention in various fields of biological research due to its significant biological activities, particularly as an antimicrobial agent and a potential therapeutic compound. This article provides a detailed overview of its biological activity, synthesis methods, and applications, supported by data tables and relevant case studies.

- Molecular Formula : C6H15BrN

- Molecular Weight : Approximately 261 g/mol

- Structure : Characterized by a bromopropyl group attached to a trimethylammonium moiety, contributing to its ionic nature and solubility in polar solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It functions as a biocidal agent due to its ability to disrupt microbial cell membranes. This property is particularly valuable in the development of antimicrobial coatings and polymers.

- Mechanism of Action : The compound interacts with microbial membranes, leading to cell lysis and death. Its quaternary ammonium structure facilitates this interaction by inserting into lipid bilayers.

Inhibition of Acetylcholinesterase

The compound has been studied for its role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission:

- Biological Implications : Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions like Alzheimer's disease.

Application in Polymer Chemistry

This compound is used as a precursor for synthesizing novel polymers with specific properties:

- Hybrid Coatings : It has been incorporated into chitosan-based coatings to enhance biocidal activity against various pathogens, including bacteria and fungi .

Case Studies

- Antimicrobial Hybrid Coatings :

- Photodynamic Therapy Applications :

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is utilized as a reagent in various synthetic pathways:

- Synthesis of Surfactants : It serves as a precursor for the synthesis of cationic surfactants. For example, it can react with long-chain amines to produce surfactants like N-(3-trimethylammoniumpropyl)hexadecyldimethylammonium dibromide and N-(3-trimethylammoniumpropyl)octadecylammonium dibromide .

- Bifunctional Catalysts : It is involved in the preparation of bifunctional catalysts such as octa-cationic imidazolyl Al(III) phthalocyanine, which are significant in photochemical reactions .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Fluorescent Agents : It has been used in the development of near-infrared fluorescent agents for in vitro diagnostics, particularly in targeting folate receptors in cancer cells. A study demonstrated its effectiveness in enhancing the fluorescence signal in human ovarian and breast cancer cell lines, facilitating the identification of cancerous tissues .

Biochemistry

In biochemical applications, this compound plays a critical role:

- Protein Modification : The compound has been used to modify proteins for various assays. For instance, reduced lysozyme was alkylated with this compound to create a substrate suitable for determining protease specificity, showcasing its utility in enzymatic studies .

Case Study 1: Fluorescence Imaging in Cancer Diagnosis

A study utilized this compound to synthesize ZW-FA, a fluorescent agent targeting folate receptor alpha (FR-α). The results indicated that FR-α positive cell lines exhibited significantly higher fluorescence intensity compared to negative controls. This highlights the potential of this compound in developing diagnostic tools for endometrial cancer .

Case Study 2: Synthesis of Cationic Surfactants

Research demonstrated the synthesis of cationic surfactants via the reaction of this compound with long-chain amines. These surfactants have applications in various fields including drug delivery systems and antimicrobial agents .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

Key Observations :

This compound

(3-Bromopropyl)triethylammonium bromide

6-Bromo-N,N,N-trimethylhexan-1-aminium bromide

3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide

- Surfactant Properties : The dodecyloxy chain and hydroxyl group enable micelle formation, useful in emulsifiers and bacteriocides .

Méthodes De Préparation

Reaction Conditions and Procedure

In a typical synthesis, 1,3-dibromopropane is reacted with trimethylamine in a polar aprotic solvent such as acetonitrile or ethanol. The reaction is conducted under reflux conditions, with stoichiometric ratios tailored to minimize side reactions. Key parameters include:

-

Molar ratio : A 1:1 molar ratio of trimethylamine to 1,3-dibromopropane ensures selective monoalkylation, preventing the formation of bis-quaternary ammonium byproducts.

-

Temperature : The reaction is typically carried out at 60–80°C to accelerate kinetics while avoiding decomposition.

-

Duration : Completion is achieved within 12–24 hours, monitored via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).

After the reaction, the product is isolated by evaporating the solvent under reduced pressure. The crude residue is purified via recrystallization from a solvent system such as ethanol-diethyl ether, yielding the target compound with a reported efficiency of ~89%.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The quaternization proceeds through an mechanism:

-

Nucleophilic attack : The lone pair on trimethylamine’s nitrogen attacks the terminal carbon of 1,3-dibromopropane, displacing a bromide ion.

-

Formation of the quaternary ammonium ion : The intermediate alkylammonium bromide undergoes proton transfer, stabilizing the positively charged nitrogen.

The reaction’s regioselectivity ensures that alkylation occurs preferentially at the primary carbon of 1,3-dibromopropane, leaving the secondary bromine intact.

Byproduct Formation and Mitigation

Potential byproducts include:

-

Bis-alkylated species : Resulting from excess 1,3-dibromopropane reacting with the product. This is minimized by maintaining strict stoichiometric control.

-

Hydrolysis products : Exposure to moisture may hydrolyze the alkyl bromide, necessitating anhydrous conditions.

Optimization Strategies for Enhanced Yield and Purity

Solvent Selection

Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state. Ethanol, while protic, is also effective due to its high dielectric constant.

Temperature and Time

Elevated temperatures (60–80°C) reduce reaction time but require careful monitoring to prevent decomposition. Isothermal conditions at 70°C balance speed and stability.

Purification Techniques

Recrystallization from ethanol-diethyl ether (1:3 v/v) removes unreacted starting materials and byproducts. The product’s low solubility in ether facilitates high recovery rates.

Comparative Analysis of Synthetic Approaches

While the quaternization route is predominant, alternative methods have been explored:

| Method | Reactants | Yield | Purity | Reference |

|---|---|---|---|---|

| Quaternization | Trimethylamine + 1,3-Dibromopropane | 89% | >98% | |

| Alkyl Halide Exchange | Trimethylamine + 3-Bromopropyl Chloride | 75% | 95% | N/A |

Note: The alkyl halide exchange method is less efficient due to competing elimination reactions.

Physicochemical Properties and Characterization

Key properties of this compound include:

Structural confirmation is achieved via -NMR, which exhibits signals for the trimethylammonium group () and the bromopropyl chain ().

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve heat dissipation and reduce reaction time. Post-synthesis, spray drying or freeze-drying may replace recrystallization for higher throughput .

Q & A

Q. What are the optimal synthetic conditions for high-yield preparation of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide?

Methodological Answer: The compound is synthesized via nucleophilic substitution under inert conditions. A representative protocol involves reacting trimethylamine with 3-bromopropyl bromide in ethanol at 320 K for 24 hours under nitrogen, yielding 81% after slow evaporation of ethyl acetate . Key parameters include:

- Solvent : Ethanol or aqueous ethanol for solubility and reaction efficiency.

- Temperature : 320 K to balance reaction rate and side-product minimization.

- Purification : Recrystallization from ethyl acetate or vacuum evaporation to obtain colorless crystals.

Q. How is X-ray crystallography employed to resolve its crystal structure and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard . The asymmetric unit comprises a cation and bromide anion, with hydrogen bonds (O–H⋯Br, C–H⋯O) stabilizing the lattice. Key observations:

- Cation conformation : All-trans alkyl chains with bond lengths (e.g., C–O: 1.459 Å) and angles consistent with quaternary ammonium surfactants .

- Twinning : Racemic twinning (domain ratio 0.33:0.67) requires refinement using twin laws .

Q. What analytical techniques confirm purity and structural integrity?

Methodological Answer:

- Elemental Analysis : Carbon, hydrogen, and nitrogen content (e.g., C: 56.48%, H: 10.46%, N: 3.66%) validate stoichiometry .

- NMR Spectroscopy : H and C NMR in DO or CDOD confirm methyl group integration (δ ~3.15 ppm for N–CH) and bromide counterion presence .

- Mass Spectrometry : High-resolution MS (e.g., HRMS for [M]+) confirms molecular weight (261.00 g/mol) .

Advanced Research Questions

Q. How does alkyl chain length influence surfactant properties in colloidal systems?

Methodological Answer: Comparative studies with homologs (e.g., 3-dodecyloxy derivatives) reveal:

- Critical Micelle Concentration (CMC) : Shorter chains (C3 vs. C12) increase CMC due to reduced hydrophobicity.

- Thermal Stability : Higher melting points (e.g., 342 K for C12 vs. 210°C for C3) correlate with chain length and packing efficiency .

- Applications : C3 derivatives are preferred in drug solubility enhancement, while longer chains improve antimicrobial coatings .

Q. What mechanisms explain its role in enhancing water-soluble drug formulations?

Methodological Answer: As a cationic surfactant, it forms micelles that encapsulate hydrophobic drugs (e.g., noscapine analogs):

Q. How do hybrid coatings incorporating this compound achieve synergistic antimicrobial activity?

Methodological Answer: In polymer matrices (e.g., chitosan-TiO hybrids):

- Quaternary Ammonium (QAS) Groups : Disrupt bacterial membranes via electrostatic interactions (2–3 log reduction in dark conditions) .

- Photocatalytic Enhancement : TiO-rGO nanoparticles under visible light generate ROS, achieving 5–6 log reduction (Gram-positive/-negative bacteria) .

- pH-Responsive Degradation : Cleavable acetal cross-linkers enable surface renewal, maintaining efficacy over 60 days .

Data Contradictions and Resolutions

- Melting Point Variability : Reported values range from 208°C to 210°C , likely due to polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) is recommended for verification.

- Synthetic Yields : Yields vary (67–81%) depending on solvent purity and reaction scale . Microscale protocols may require optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.